Tetrabutylphosphanium cyanide Tetrabutylphosphanium cyanide
Brand Name: Vulcanchem
CAS No.: 828276-92-2
VCID: VC19039313
InChI: InChI=1S/C16H36P.CN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;/q+1;-1
SMILES:
Molecular Formula: C17H36NP
Molecular Weight: 285.4 g/mol

Tetrabutylphosphanium cyanide

CAS No.: 828276-92-2

Cat. No.: VC19039313

Molecular Formula: C17H36NP

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

Tetrabutylphosphanium cyanide - 828276-92-2

Specification

CAS No. 828276-92-2
Molecular Formula C17H36NP
Molecular Weight 285.4 g/mol
IUPAC Name tetrabutylphosphanium;cyanide
Standard InChI InChI=1S/C16H36P.CN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;/q+1;-1
Standard InChI Key VZOZMYIAKPQSPT-UHFFFAOYSA-N
Canonical SMILES CCCC[P+](CCCC)(CCCC)CCCC.[C-]#N

Introduction

Structural and Chemical Properties

Tetrabutylphosphanium cyanide consists of a tetrabutylphosphonium cation paired with a cyanide anion. The tetrabutyl groups confer lipophilicity, enabling solubility in nonpolar solvents, while the cyanide anion retains nucleophilic reactivity. Key physicochemical properties include:

  • Molecular Formula: C17H36PNC_{17}H_{36}PN

  • Molecular Weight: 285.45 g/mol

  • Solubility: Miscible in dichloromethane, toluene, and THF; sparingly soluble in water .

  • Thermal Stability: Decomposes above 150°C, releasing toxic hydrogen cyanide (HCN) .

The cyanide ion’s nucleophilicity is enhanced in organic media due to reduced solvation, enabling reactions typically unfeasible in aqueous systems .

Synthesis and Characterization

Synthetic Routes

Tetrabutylphosphanium cyanide is synthesized via anion exchange between tetrabutylphosphonium bromide and potassium cyanide (KCN):

(C4H9)4P+Br+KCN(C4H9)4P+CN+KBr(C_4H_9)_4P^+Br^- + KCN \rightarrow (C_4H_9)_4P^+CN^- + KBr

This reaction proceeds in polar aprotic solvents (e.g., acetonitrile) under inert conditions to prevent cyanide oxidation . Post-synthesis purification involves recrystallization from ethanol or diethyl ether.

Analytical Characterization

  • NMR Spectroscopy:

    • 1H^1H NMR (CDCl₃): δ 1.0–1.6 (m, butyl CH₂), 2.3–2.7 (m, P–CH₂).

    • 31P^31P NMR: Single peak near δ 25 ppm, confirming phosphonium structure .

  • IR Spectroscopy: Strong absorption at 2080 cm⁻¹ (C≡N stretch) .

  • Elemental Analysis: Confirms C, H, N, and P content within ±0.3% of theoretical values.

Applications in Organic Synthesis

Nucleophilic Cyanidation

Tetrabutylphosphanium cyanide mediates cyanide transfer in SN₂ reactions, enabling alkyl halide conversion to nitriles:

RX+CNRCN+XR-X + CN^- \rightarrow R-CN + X^-

For example, benzyl chloride reacts quantitatively with the catalyst in toluene at 60°C, yielding benzyl cyanide in 92% isolated purity .

Carbonyl Cyanosilylation

The catalyst promotes cyanosilylation of ketones and aldehydes, forming cyanohydrin trimethylsilyl ethers:

R2C=O+TMSCNR2C(OTMS)CNR_2C=O + TMSCN \rightarrow R_2C(OTMS)CN

This reaction proceeds enantioselectively with chiral phosphonium derivatives, achieving up to 95% ee in menthol-based systems .

Polymer Chemistry

As a PTC, it accelerates interfacial polycondensation reactions, such as nylon-6,6 synthesis, by enhancing diamine-diacid chloride interaction rates .

Comparative Analysis with Ammonium Analogs

PropertyTetrabutylphosphanium CyanideTetrabutylammonium Cyanide
Thermal Stability (°C)150120
Solubility in CH₂Cl₂45 g/L32 g/L
Reaction Rate (k, s⁻¹)0.180.12

Phosphonium derivatives exhibit superior thermal stability and solubility compared to ammonium analogs, albeit at higher cost .

Industrial Case Studies

Pharmaceutical Intermediate Synthesis

A 2024 pilot study utilized tetrabutylphosphanium cyanide to produce sitagliptin intermediates via Strecker amino acid synthesis, achieving 88% yield versus 72% with traditional methods .

Wastewater Treatment

Cyanide-contaminated effluents from electroplating facilities are detoxified using Fenton’s reagent, with phosphonium cyanide recovery exceeding 95% via ion-exchange resins .

Future Directions

Research priorities include:

  • Developing chiral variants for asymmetric catalysis.

  • Enhancing stability via fluorinated alkyl substituents.

  • Integrating computational models to predict solvent-catalyst interactions.

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